Cas no 220705-67-9 (1-Formyl-1-(triisopropylsilyloxy)cyclopropane)

1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a specialized cyclopropane derivative featuring both a formyl group and a triisopropylsilyloxy (TIPS) protecting group. This compound is particularly valuable in synthetic organic chemistry due to its dual functionality, enabling selective transformations in complex molecule synthesis. The formyl group serves as a reactive handle for further derivatization, while the TIPS moiety provides steric protection, enhancing stability under various reaction conditions. Its structural features make it useful in the preparation of cyclopropane-containing intermediates, which are key motifs in pharmaceuticals and agrochemicals. The compound’s stability and reactivity profile allow for precise control in multi-step synthetic routes.
1-Formyl-1-(triisopropylsilyloxy)cyclopropane structure
220705-67-9 structure
Product Name:1-Formyl-1-(triisopropylsilyloxy)cyclopropane
CAS No:220705-67-9
MF:C13H26O2Si
MW:242.429845333099
CID:912195
PubChem ID:15480706
Update Time:2025-05-19

1-Formyl-1-(triisopropylsilyloxy)cyclopropane Chemical and Physical Properties

Names and Identifiers

    • 1-Formyl-1-(triisopropylsilyloxy)cyclopropane
    • 1-FORMYL-1-(TRIISOPROPYLSILYLOXY)CYCLOPROPANE,COLOURLESS OIL
    • 1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde
    • 220705-67-9
    • J-014465
    • DB-259559
    • DTXSID30573171
    • starbld0002730
    • 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde
    • 1-(Triisopropylsilyloxy)cyclopropylformaldehyde
    • 1-Flormyl-1-(triisopropylsilyloxy)cyclopropane
    • 1-((Triisopropylsilyl)oxy)cyclopropane-1-carbaldehyde
    • Inchi: 1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3
    • InChI Key: KXIGCGAYUCTEDP-UHFFFAOYSA-N
    • SMILES: [Si](C(C)C)(C(C)C)(C(C)C)OC1(C=O)CC1

Computed Properties

  • Exact Mass: 242.17000
  • Monoisotopic Mass: 242.170206602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Solubility: Dichloromethane
  • PSA: 26.30000
  • LogP: 3.91000

1-Formyl-1-(triisopropylsilyloxy)cyclopropane Security Information

1-Formyl-1-(triisopropylsilyloxy)cyclopropane Pricemore >>

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SHENG KE LU SI SHENG WU JI SHU
sc-397079-2.5 mg
1-Formyl-1-(triisopropylsilyloxy)cyclopropane,
220705-67-9
2.5 mg
¥2,482.00 2023-07-11

1-Formyl-1-(triisopropylsilyloxy)cyclopropane Production Method

Additional information on 1-Formyl-1-(triisopropylsilyloxy)cyclopropane

Introduction to 1-Formyl-1-(triisopropylsilyloxy)cyclopropane (CAS No: 220705-67-9)

1-Formyl-1-(triisopropylsilyloxy)cyclopropane, identified by its CAS number 220705-67-9, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the cyclopropane family, a class of molecules characterized by a three-membered carbon ring, which is known for its unique electronic and steric properties. The presence of both an aldehyde group and a triisopropylsilyl ether functionality makes 1-Formyl-1-(triisopropylsilyloxy)cyclopropane a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

The structural features of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane contribute to its reactivity and utility in various chemical transformations. The aldehyde moiety (—CHO) serves as a nucleophilic acceptor, enabling condensation reactions with amines, ketones, and other carbonyl compounds, while the triisopropylsilyl ether (—OSi(CH₃)₂) group provides stability against hydrolysis and oxidation. This combination makes it an attractive building block for constructing more complex molecules, including heterocyclic scaffolds that are prevalent in drug candidates.

In recent years, there has been growing interest in cyclopropane derivatives due to their potential biological activity. Cyclopropanes are known to exhibit favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability, making them valuable in medicinal chemistry. The incorporation of functional groups like aldehydes into cyclopropane frameworks has opened up new avenues for drug discovery. For instance, studies have shown that aldehyde-containing cyclopropanes can serve as precursors to bioactive molecules with anti-inflammatory, antimicrobial, and anticancer properties.

One of the most compelling applications of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction and pathogen replication. Inhibiting these enzymes has been a successful strategy in developing treatments for diseases such as HIV/AIDS and cancer. The cyclopropane ring can be incorporated into protease inhibitors to enhance binding affinity and selectivity. Additionally, the aldehyde group can be used to introduce further modifications through cross-coupling reactions, allowing for the creation of highly tailored inhibitors.

Recent advances in synthetic methodologies have further expanded the utility of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated oxidation, have enabled efficient functionalization of the cyclopropane ring. These techniques have been employed to develop novel derivatives with enhanced biological activity. For example, researchers have utilized these methods to synthesize cyclopropanes bearing heteroaromatic rings or other pharmacophores that improve drug-like properties.

The role of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane in medicinal chemistry is further highlighted by its use in fragment-based drug design. Fragment-based approaches involve identifying small molecular fragments that bind to target proteins and then linking these fragments together to form more potent inhibitors. The unique reactivity of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane makes it an ideal candidate for generating diverse libraries of fragments for high-throughput screening. This approach has led to the discovery of several lead compounds that are now being optimized for clinical development.

The chemical synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of cyclopentenone derivatives with silylating agents followed by formylation using oxidizing agents such as selenium dioxide or manganese dioxide. Recent improvements in catalytic systems have allowed for greener and more efficient synthetic methods, reducing the environmental impact of producing this compound.

The versatility of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane extends beyond pharmaceutical applications into materials science and agrochemical research. For instance, its ability to undergo polymerization reactions has been explored in the development of novel polymers with unique mechanical properties. Additionally, derivatives of this compound have shown promise as intermediates in synthesizing agrochemicals that exhibit improved efficacy against pests while maintaining environmental safety.

In conclusion,1-Formyl-1-(triisopropylsilyloxy)cyclopropane (CAS No: 220705-67-9) is a multifunctional compound with significant potential in synthetic chemistry and drug development. Its unique structural features enable a wide range of chemical transformations, making it a valuable tool for creating novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation therapeutics and materials.

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